Donepezil 2-Ethylbutyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Donepezil is synthesized through a multi-step process involving key intermediates such as 3,4-dimethoxy benzylchloride and dimethyl-2-(4-pyridylmethyl)malonate . The process typically involves the condensation of dimethoxy-indanone with benzylpiperidinecarboxaldehyde . Various synthetic approaches have been explored, ranging from traditional hazardous chemicals to eco-friendly strategies .

Industrial Production Methods

Industrial production of Donepezil involves large-scale synthesis methods that are economically efficient and viable. One such method includes the condensation of dimethoxy-indanone with benzylpiperidinecarboxaldehyde, which enhances the method’s effectiveness .

Chemical Reactions Analysis

Types of Reactions

Donepezil undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: Donepezil can be oxidized using mild oxidants like Chloramine-T in an acidic medium.

Reduction: Synthesis of Donepezil analogues often involves reduction in the presence of palladium.

Major Products

The major products formed from these reactions include various Donepezil analogues and derivatives, which are explored for their biological activities .

Scientific Research Applications

Donepezil has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying acetylcholinesterase inhibitors and their synthetic routes.

Biology: Donepezil is used to study the cholinergic system and its role in cognitive functions.

Medicine: It is primarily used to treat Alzheimer’s disease by improving cognitive function and memory.

Mechanism of Action

Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine . By inhibiting this enzyme, Donepezil increases the concentration of acetylcholine available for synaptic transmission in the central nervous system, thereby enhancing cholinergic transmission and relieving the symptoms of Alzheimer’s dementia .

Comparison with Similar Compounds

Donepezil is compared with other cholinesterase inhibitors such as Galantamine and Rivastigmine . While all these compounds aim to increase acetylcholine levels in the brain, Donepezil is unique due to its high selectivity and reversible inhibition of acetylcholinesterase . Other similar compounds include Tacrine and CP-118954 from Pfizer .

Properties

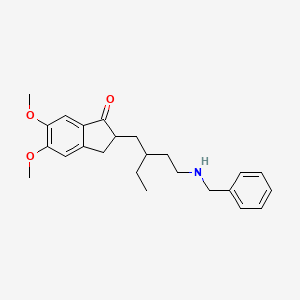

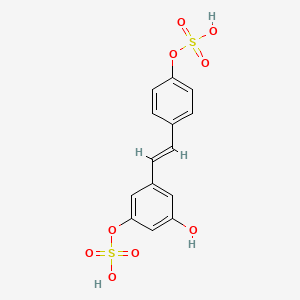

Molecular Formula |

C24H31NO3 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

2-[4-(benzylamino)-2-ethylbutyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C24H31NO3/c1-4-17(10-11-25-16-18-8-6-5-7-9-18)12-20-13-19-14-22(27-2)23(28-3)15-21(19)24(20)26/h5-9,14-15,17,20,25H,4,10-13,16H2,1-3H3 |

InChI Key |

SSMFCWGYUWJETG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCNCC1=CC=CC=C1)CC2CC3=CC(=C(C=C3C2=O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol](/img/structure/B13408956.png)

![(4S)-3-[(E)-2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-4-hydroxyoxolan-2-one](/img/structure/B13408967.png)

![5-Chloro-1,1-dioxo-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide](/img/structure/B13408970.png)